molecular formula C12H10FNO2 B5838166 N-(2-fluorophenyl)-2-methylfuran-3-carboxamide

N-(2-fluorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5838166
M. Wt: 219.21 g/mol
InChI Key: HZAIMMBNVULHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-2-methylfuran-3-carboxamide is a synthetic small molecule featuring a furan-carboxamide scaffold with a 2-fluorophenyl substituent.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-8-9(6-7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAIMMBNVULHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-fluoroaniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and stirred for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Data

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR)
N-(2-Fluorophenyl)-2-methylfuran-3-carboxamide Furan-3-carboxamide 2-Fluorophenyl
Compound 2d Spirothiazolidinone 3-Oxo-8-propyl 77 205–207 IR: N-H (3320 cm⁻¹), C=O (1680 cm⁻¹); ¹H-NMR: δ 1.25 (t, 3H, CH₃)
Compound 2f Spirothiazolidinone 3-Oxo-8-phenyl 75 224–226 ¹H-NMR: δ 7.45–7.30 (m, 5H, Ar-H)
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide Furan-2-carboxamide 5-Nitro, 3-(CF₃)phenyl Molecular formula: C₁₂H₈F₃N₂O₄
Cyprofuram Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydro-2-oxo-furanyl Use: Pesticide

Key Observations :

  • Substituent Effects: Bulky substituents (e.g., tert-butyl in Compound 2e ) lower melting points compared to aromatic groups (e.g., phenyl in 2f). The 2-fluorophenyl group in the target compound likely enhances lipophilicity relative to non-fluorinated analogs.
  • Spectral Trends : All 2-methylfuran-3-carboxamide derivatives exhibit characteristic IR peaks for N-H (3300–3320 cm⁻¹) and C=O (1670–1680 cm⁻¹), confirming carboxamide functionality .

Key Observations :

  • Coupling Agents : Modern syntheses of complex furan-carboxamides (e.g., furopyridines) employ HATU or similar uronium salts for efficient amide bond formation .
  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) dominate, facilitating reagent solubility and reaction homogeneity .

Key Observations :

  • Anti-influenza Activity: Spirothiazolidinone derivatives (e.g., 2d–3a) exhibit potent anti-influenza activity, likely due to interactions with viral entry or replication machinery .
  • Pesticidal vs. Pharmaceutical : Structural variations dictate application. For example, cyprofuram’s chlorophenyl and tetrahydrofuran groups optimize pesticidal efficacy, while fluorophenyl/furopyridine motifs may favor drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.